Tetradecadienoic acid

Description

BenchChem offers high-quality Tetradecadienoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecadienoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

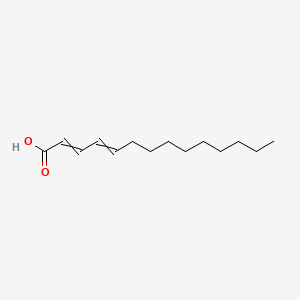

Structure

3D Structure

Properties

IUPAC Name |

tetradeca-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10-13H,2-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLVXSRACLAFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of tetradecadienoic acid

An In-depth Technical Guide to Tetradecadienoic Acid: From Chemical Structure to Therapeutic Potential

Introduction

Tetradecadienoic acid (C14:2) represents a fascinating class of polyunsaturated fatty acids characterized by a 14-carbon backbone and two double bonds. While seemingly simple in its chemical formula, C₁₄H₂₄O₂, the vast number of potential positional and geometric isomers results in a molecule with remarkably diverse biological functions.[1][2] These fatty acids are not merely metabolic intermediates but act as potent signaling molecules, semiochemicals, and promising scaffolds for therapeutic drug design. Their roles range from insect communication, where they serve as critical pheromone components, to human health, with derivatives showing potential in oncology and as biomarkers for drug metabolism.[3][4][5]

This technical guide provides a comprehensive exploration of tetradecadienoic acid for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal relationships between chemical structure and biological function, details field-proven experimental methodologies for its study, and grounds all claims in authoritative scientific literature. We will traverse its fundamental chemistry, natural occurrence, and biosynthesis before examining its pharmacological activities and future potential in medicine.

Part 1: Core Chemical Structure and Physicochemical Properties

The Tetradecadienoic Acid Backbone

The fundamental structure of tetradecadienoic acid is a 14-carbon aliphatic chain terminating in a carboxylic acid group. The defining feature is the presence of two carbon-carbon double bonds, the precise location and configuration of which give rise to a multitude of isomers, each with unique chemical and biological properties. The saturated analogue is the well-known myristic acid (tetradecanoic acid).[6]

Isomerism: The Source of Functional Diversity

The functional diversity of tetradecadienoic acid is a direct consequence of its isomerism. Two primary types of isomerism are at play:

-

Positional Isomerism: This refers to the different possible locations of the two double bonds along the 14-carbon chain. For example, the double bonds could be at positions 2 and 4, 5 and 8, or 9 and 11.[1][3][7]

-

Geometric Isomerism (Cis/Trans or E/Z): Each double bond can exist in either a cis (Z) or trans (E) configuration, dramatically altering the molecule's three-dimensional shape. A molecule with two double bonds can therefore exist as four possible geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z).

The combination of positional and geometric isomerism leads to a large number of distinct molecules, as illustrated in the table below.

Physicochemical Data of Key Isomers

Quantitative data provides a foundation for understanding the behavior of these isomers in biological and experimental systems. The following table summarizes key computed properties for several notable tetradecadienoic acid isomers, sourced from the PubChem database. These parameters are critical for predicting membrane permeability, receptor binding affinity, and metabolic stability.

| Property | (2E,4E)-Tetradecadienoic Acid[1] | (3Z,5E)-Tetradecadienoic Acid[2] | (5Z,8Z)-Tetradecadienoic Acid[8] | (E,E)-10,12-Tetradecadienoic Acid[3] |

| Molecular Formula | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ | C₁₄H₂₄O₂ |

| Molecular Weight | 224.34 g/mol | 224.34 g/mol | 224.34 g/mol | 224.34 g/mol |

| Monoisotopic Mass | 224.17763 Da | 224.17763 Da | 224.17763 Da | 224.17763 Da |

| XLogP3 | 5.5 | 5.1 | 4.4 | ~5.5 (Estimated) |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

| Rotatable Bonds | 10 | 10 | 10 | 9 |

| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų | 37.3 Ų |

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater lipid solubility.

Caption: Structural diversity arising from positional and geometric isomerism in tetradecadienoic acid.

Part 2: Natural Occurrence, Biosynthesis, and Chemical Synthesis

Natural Sources

Tetradecadienoic acids are predominantly found in the natural world as semiochemicals, particularly as sex pheromones in Lepidoptera (moths and butterflies). For instance, specific isomers of tetradecadienyl acetate (the acetate ester of tetradecadienol) are key components of the sex pheromone blend of the Egyptian cotton leafworm, Spodoptera littoralis.[3] The (Z,E)-9,11 and (E,E)-10,12 isomers are crucial for attracting mates.[3] Beyond insects, certain isomers like (5Z,8Z)-tetradecadienoic acid (also known as Goshuyic acid) have been identified in microorganisms such as Streptomyces toxytricini.[7][8]

Biosynthesis

The biosynthesis of these fatty acids in insects is a well-studied process involving a series of desaturation and chain-shortening reactions starting from common saturated fatty acids. The pathway for moth pheromones typically begins with palmitic acid (C16:0) or myristic acid (C14:0).[9][10] Key enzymatic steps include:

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations and with specific stereochemistry (Z or E). For example, a Δ11-desaturase converts a saturated fatty acid into an 11-enoic acid.

-

Chain Shortening: A controlled round of β-oxidation can shorten a C16 fatty acid to a C14 fatty acid.

-

Further Desaturation: A second desaturation event creates the diene system. The interplay between different desaturases is responsible for generating the specific isomers found in the final pheromone blend.[3][9]

Caption: Biosynthesis of a (Z,E)-9,12-tetradecadienoic acid pheromone precursor.[10]

Chemical Synthesis

The unambiguous identification and biological study of tetradecadienoic acid isomers rely on chemical synthesis to provide pure standards. Synthesis also forms the basis for creating novel derivatives for drug development.

This protocol outlines a key step in the synthesis of a hybrid molecule with anticancer activity, demonstrating the modification of a tetradecadienoic acid derivative for therapeutic applications. The goal is to couple the dicarboxylic acid derivative of tetradecadienoic acid to the methyl ester of lithocholic acid.

Objective: To form an ester linkage between methyl lithocholate and (5Z,9Z)-tetradeca-5,9-dienedioic acid.

Materials:

-

Methyl ester of lithocholic acid

-

(5Z,9Z)-tetradeca-5,9-dienedioic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Argon gas

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the methyl ester of lithocholic acid (1.0 mmol) in anhydrous CH₂Cl₂ (50 mL).

-

Addition of Reagents: To the stirred solution, add (5Z,9Z)-tetradeca-5,9-dienedioic acid (2.0 mmol), followed by EDC·HCl (2.5 mmol) and a catalytic amount of DMAP (0.15 mmol). Causality: EDC is a coupling agent that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the hydroxyl group of lithocholic acid. DMAP serves as a catalyst to accelerate this acylation.

-

Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting material (methyl lithocholate) indicates reaction completion.

-

Workup and Purification: Once the reaction is complete, the resulting hybrid molecule is purified using standard chromatographic techniques to yield the final product.

Part 3: Analytical Methodologies

The successful study of tetradecadienoic acids requires robust analytical techniques for their extraction, identification, and quantification from complex biological matrices.

Extraction from Biological Samples

A standard protocol for extracting fatty acid-derived semiochemicals from insect glands is as follows:

-

Gland Excision: Pheromone glands are carefully excised from the source organism (e.g., female moths).

-

Solvent Extraction: The excised glands are immediately submerged in a small volume of a non-polar organic solvent, such as hexane, for at least 30 minutes at room temperature.[10]

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., a fatty acid not present in the sample, like tridecanoic acid) is added.[11]

-

Storage: The resulting extract is stored at -20°C or lower in a sealed vial to prevent degradation and solvent evaporation prior to analysis.[10]

Characterization and Quantification

GC-MS is the gold standard for identifying and quantifying fatty acids. Due to their low volatility, they must first be converted to a more volatile ester, typically a fatty acid methyl ester (FAME).[10][11]

Objective: To identify and quantify tetradecadienoic acid isomers in an extract.

Materials:

-

Sample extract

-

Boron trifluoride (BF₃) in methanol (14% w/v)

-

Hexane

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

GC-MS system with a capillary column suitable for FAMEs (e.g., DB-5ms)

Step-by-Step Methodology:

-

Derivatization to FAMEs: Evaporate the solvent from the sample extract under a gentle stream of nitrogen. Add 1 mL of 14% BF₃-methanol solution. Seal the vial and heat at 60°C for 30 minutes. Causality: BF₃ catalyzes the esterification of the carboxylic acid with methanol, converting the non-volatile fatty acid into its volatile methyl ester derivative, which is necessary for GC analysis.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of brine to the vial. Vortex thoroughly and allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

GC-MS Injection: Inject 1 µL of the final extract into the GC-MS system.

-

Analysis:

-

Separation: The FAMEs are separated on the GC column based on their boiling points and polarity.

-

Identification: The mass spectrometer generates a unique fragmentation pattern (mass spectrum) for each eluting compound. This spectrum is compared against spectral libraries (e.g., NIST) and the retention time and spectrum of a synthesized authentic standard for unambiguous identification.[10]

-

Quantification: The amount of each isomer is determined by comparing its peak area to that of the internal standard and referencing a calibration curve created with known concentrations of synthetic standards.[10]

-

Caption: A typical experimental workflow for the identification of biologically active pheromones.[10]

Part 4: Biological Activity and Drug Development Potential

The diverse structures of tetradecadienoic acid isomers translate into a wide array of biological functions and therapeutic possibilities.

Anti-virulence and Antimicrobial Activity

While research on dienoic acids is emerging, studies on their saturated counterpart, myristic acid (C14:0), provide important insights. Myristic acid has been shown to possess anti-virulence properties against the opportunistic pathogen Pseudomonas aeruginosa in vitro by reducing the production of virulence factors like pyocyanin.[12] However, in a complex in vivo model, it paradoxically increased the pathogenicity, highlighting the critical need to test compounds in relevant biological systems.[12] This dual activity underscores the complexity of fatty acid signaling and suggests that unsaturated derivatives could have distinct and potentially more favorable therapeutic profiles.

Anticancer Potential

Synthetic derivatives of tetradecadienoic acid have shown significant promise in oncology. A study involving hybrid molecules of (5Z,9Z)-tetradeca-5,9-dienedioic acid and lithocholic acid revealed potent inhibitory activity against human topoisomerase I, an essential enzyme for DNA replication in cancer cells.[4] The activity of these compounds was 2-4 times higher than that of camptothecin, a known topoisomerase I inhibitor used in chemotherapy. Furthermore, these molecules were shown to be potent inducers of apoptosis (programmed cell death) in multiple human cancer cell lines, including HeLa and Jurkat cells.[4]

Caption: Proposed mechanism of anticancer action for a synthetic tetradecadienoic acid derivative.[4]

Application as a Clinical Biomarker

The dicarboxylic acid version, tetradecanedioic acid, has been identified as an endogenous metabolite that can serve as a biomarker for the activity of organic anion-transporting polypeptides (OATPs).[5][13] OATPs are membrane transporters crucial for the uptake of many drugs into cells. Therefore, monitoring levels of tetradecanedioic acid could provide a minimally invasive method to assess OATP function and predict potential drug-drug interactions, a significant concern in clinical pharmacology.[13]

Conclusion and Future Outlook

Tetradecadienoic acid is a molecule of profound duality. In nature, its isomers orchestrate complex behaviors like insect mating, while in the laboratory, they provide a versatile platform for chemical innovation. The journey from identifying a pheromone in an insect to designing a topoisomerase inhibitor for cancer therapy showcases the immense potential held within this class of fatty acids.

For researchers and drug developers, the path forward is rich with opportunity. Future research should focus on:

-

Isomer-Specific Bioactivity: Systematically synthesizing and screening a wider range of positional and geometric isomers to create a comprehensive structure-activity relationship (SAR) database.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by the most active isomers.

-

Pharmacokinetic Optimization: Improving the drug-like properties (e.g., stability, solubility, bioavailability) of promising lead compounds through medicinal chemistry.

By continuing to unravel the chemical and biological complexities of tetradecadienoic acid, the scientific community can harness its potential to develop next-generation therapeutics and diagnostics.

References

-

Synthesis of gem-Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid. (2001). ACS Publications. [Link]

-

Tetradecadienoic acid | C14H24O2 | CID 53438082. PubChem, National Institutes of Health. [Link]

-

3Z,5E-tetradecadienoic acid | C14H24O2 | CID 5312406. PubChem, National Institutes of Health. [Link]

-

Synthesis of gem -Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of ( Z )-11-Tetradecenoic Acid into ( E , E )-10,12-Tetradecadienoic Acid | Request PDF. ResearchGate. [Link]

-

TETRADECANEDIOIC ACID. Ataman Kimya. [Link]

-

5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408. PubChem, National Institutes of Health. [Link]

-

5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409. PubChem, National Institutes of Health. [Link]

-

Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units. (2021). MDPI. [Link]

-

Tetradecanedioic acid. Wikipedia. [Link]

-

Tetradecanedioic acid. NIST WebBook. [Link]

-

6,9-tetradecadienoic acid (C14H24O2). PubChemLite. [Link]

-

Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. (2021). Frontiers in Microbiology. [Link]

-

Tetradecanoic acid. NIST WebBook. [Link]

-

Tetradecanoic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

Chemical Properties of Tetradecanoic acid (CAS 544-63-8). Cheméo. [Link]

-

Tetradecanedioic acid | C14H26O4 | CID 13185. PubChem, National Institutes of Health. [Link]

-

Showing Compound (Z,Z)-5,8-Tetradecadienoic acid (FDB018642). FooDB. [Link]

-

The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (2020). MDPI. [Link]

-

Showing Compound (Z,Z)-5,8-Tetradecadienoic acid (CHEM032460). ContaminantDB. [Link]

-

Inside epoxyeicosatrienoic acids and cardiovascular disease. (2014). Frontiers in Pharmacology. [Link]

Sources

- 1. Tetradecadienoic acid | C14H24O2 | CID 53438082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3Z,5E-tetradecadienoic acid | C14H24O2 | CID 5312406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. larodan.com [larodan.com]

- 7. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]

- 12. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]

- 13. Tetradecanedioic acid | Endogenous Metabolite | TargetMol [targetmol.com]

An In-depth Technical Guide to the cis- and trans- Isomers of Tetradecadienoic Acid (C14:2)

Abstract

This technical guide provides a comprehensive overview of the cis- and trans- isomers of tetradecadienoic acid (C14:2), a group of polyunsaturated fatty acids with emerging significance in various biological processes. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of their isomerism, physicochemical properties, biological roles, and detailed analytical methodologies for their separation and identification. By synthesizing technical accuracy with field-proven insights, this guide aims to equip scientists with the knowledge required to investigate these molecules' potential as biomarkers or therapeutic targets.

Introduction to Tetradecadienoic Acid (C14:2)

Tetradecadienoic acid (C14:2) represents a class of polyunsaturated fatty acids (PUFAs) characterized by a 14-carbon backbone and two double bonds.[1] The spatial arrangement of the hydrogen atoms around these double bonds gives rise to geometric isomers, namely cis and trans isomers. While seemingly subtle, this structural difference profoundly impacts the molecule's physical, chemical, and biological properties.[2] For instance, naturally occurring fatty acids predominantly exist in the cis configuration, which introduces a "kink" in the hydrocarbon chain. In contrast, trans isomers, often formed during industrial processing of fats and oils, have a more linear structure, resembling saturated fatty acids.[3] Understanding the nuances of these isomers is critical, as they can exert distinct physiological effects.

The Fundamentals of cis-trans Isomerism in C14:2

The presence of a carbon-carbon double bond restricts free rotation, leading to the possibility of two distinct spatial arrangements of the substituents.

-

cis Isomer: In the cis configuration, the hydrogen atoms attached to the double-bonded carbons are on the same side of the molecule. This arrangement results in a bent or "kinked" molecular shape.

-

trans Isomer: In the trans configuration, the hydrogen atoms are on opposite sides of the double bond, leading to a more linear and extended structure.[2]

The specific location of the two double bonds along the 14-carbon chain, combined with the cis/trans configuration at each, results in a variety of C14:2 isomers. For example, (5Z,8Z)-tetradeca-5,8-dienoic acid, also known as Goshuyic acid, is a naturally occurring cis,cis isomer.[4][5]

Caption: Structural difference between cis and trans double bonds.

Physicochemical Properties of C14:2 Isomers

The geometry of the double bonds significantly influences the physical properties of tetradecadienoic acid isomers. These differences are crucial for their separation and have implications for their behavior in biological systems.

| Property | cis Isomers | trans Isomers | Rationale |

| Melting Point | Lower | Higher | The "kink" in cis isomers prevents efficient packing of the molecules, resulting in weaker intermolecular forces (van der Waals forces) that are easier to overcome with thermal energy. Trans isomers, being more linear, can pack more closely together, leading to stronger intermolecular forces and a higher melting point.[2] |

| Boiling Point | Generally slightly lower | Generally slightly higher | Similar to the melting point, the difference in boiling points is influenced by molecular packing and intermolecular forces, although the effect is less pronounced than for melting points.[2] |

| Solubility | Generally more soluble in nonpolar solvents | Generally less soluble in nonpolar solvents | The bent structure of cis isomers can lead to slightly increased polarity and better interaction with some solvents compared to the more nonpolar, linear trans isomers. |

| Chromatographic Retention | Shorter retention time on nonpolar GC columns, longer on silver-ion columns | Longer retention time on nonpolar GC columns, shorter on silver-ion columns | In gas chromatography, the more volatile cis isomers often elute earlier on standard nonpolar columns. In silver-ion chromatography, the silver ions interact more strongly with the more exposed double bonds of cis isomers, leading to longer retention times. |

Biological Significance

While research into the specific biological roles of many C14:2 isomers is ongoing, evidence suggests their involvement in cellular signaling and metabolism. For instance, certain unsaturated 14-carbon fatty acids, such as 14:2n-6, are found acylated to N-terminal domains of proteins involved in signal transduction in the vertebrate retina.[6] The metabolic pathways for these fatty acids can involve the retroconversion (shortening) of longer-chain fatty acids like linoleic acid (18:2n-6) through beta-oxidation.[6] The presence of trans fatty acids, in general, has been linked to adverse health effects by interfering with the metabolism of essential fatty acids.[7]

Analytical Methodologies

The accurate separation and quantification of cis- and trans-C14:2 isomers are challenging due to their similar chemical properties.[8] A multi-step approach involving extraction, derivatization, and chromatography is typically required.

Caption: General workflow for the analysis of C14:2 isomers.

Lipid Extraction

The initial step involves extracting total lipids from the biological matrix. Standard methods like the Folch or Bligh-Dyer procedures, which use a chloroform/methanol solvent system, are effective for this purpose.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography (GC) analysis, it is essential to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs).[9][10] This derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC.[11]

Protocol: FAME Preparation using Boron Trifluoride (BF₃)-Methanol

-

Saponification: To a dried lipid extract (1-10 mg), add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes in a sealed tube until the lipid droplets disappear. This process hydrolyzes the fatty acids from their glycerol backbone.[10]

-

Esterification: Cool the sample and add 2 mL of 14% BF₃-methanol solution. Flush with nitrogen, seal, and heat at 100°C for 30 minutes. This step methylates the free fatty acids.[10]

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Phase Separation: Centrifuge the sample to separate the layers. The upper hexane layer contains the FAMEs.

-

Collection: Carefully transfer the upper hexane layer to a clean vial for GC analysis.

Chromatographic Separation

Gas Chromatography (GC)

GC is the most widely used technique for FAME analysis.[12] The choice of the capillary column's stationary phase is critical for separating cis and trans isomers.

-

Highly Polar Columns: Columns with a high cyanopropyl content (e.g., SP-2560, HP-88) are specifically designed for the detailed analysis of cis/trans FAME isomers.[13] These columns provide excellent resolution based on differences in polarity and geometry.

-

Temperature Program: A programmed temperature ramp is often necessary to achieve optimal separation of a complex mixture of FAMEs.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a silver-ion stationary phase (Ag+-HPLC), is a powerful technique for separating fatty acids based on the number, position, and geometry of their double bonds. Silver ions form reversible complexes with the π-electrons of the double bonds, and this interaction is stronger for cis isomers than for trans isomers. HPLC can be used as a preparative step to isolate specific isomer fractions for subsequent analysis by GC-MS.[14]

Detection and Identification

Flame Ionization Detector (FID): FID is a standard detector for GC that provides excellent quantitative data based on the amount of carbon eluting from the column.[8]

Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is the definitive method for identifying isomers.[15] While cis and trans isomers have identical mass-to-charge ratios, their fragmentation patterns and retention times can be used for identification when compared to authentic standards.[3] Advanced MS techniques are continuously being developed to improve the structural elucidation of fatty acid isomers.[16][17]

Challenges and Future Directions

The primary challenge in the study of C14:2 isomers lies in the limited availability of commercial standards for all possible isomers, which is essential for unambiguous identification and quantification. The synthesis of specific cis- and trans-tetradecadienoic acid isomers is a complex process but crucial for advancing research in this area.[18][19][20]

Future research should focus on:

-

Elucidating the specific biological functions of individual C14:2 isomers.

-

Developing more robust and standardized analytical methods for their quantification in complex biological matrices.

-

Investigating the link between the dietary intake of different C14:2 isomers and their impact on human health.

Conclusion

The cis- and trans- isomers of tetradecadienoic acid represent a complex but important area of lipid research. Their distinct structural properties translate into different physicochemical behaviors and biological activities. A thorough understanding of the analytical techniques, particularly high-resolution gas chromatography and silver-ion HPLC, is paramount for researchers aiming to unravel the roles of these fatty acids in health and disease. As analytical capabilities improve and more standards become available, the scientific community will be better equipped to explore the full potential of these fascinating molecules.

References

-

Fatty Acid Analysis by HPLC - AOCS. (2019, July 23). AOCS. Available from: [Link]

-

Juanéda, P., & Sébédio, J. L. (2002). Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. ResearchGate. Available from: [Link]

-

Fatty Acid Analysis by HPLC. Nacalai Tesque. Available from: [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. Available from: [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020, October 19). Restek. Available from: [Link]

-

Zhang, J. Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Agilent Technologies. Available from: [Link]

-

Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 113-131. Available from: [Link]

-

HPLC analysis. Cyberlipid. Available from: [Link]

-

Dzhemilev, U. M., et al. (2021). Natural and Synthetic Dienoic and Trienoic Acids—An Original Method for the Synthesis and Antitumor Activity. Sciforum. Available from: [Link]

-

Camps, F., et al. (2001). Synthesis of gem-Dideuterated Tetradecanoic Acids and Their Use in Investigating the Enzymatic Transformation of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid. ResearchGate. Available from: [Link]

-

Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. Available from: [Link]

-

Tetradecanedioic acid. NIST WebBook. Available from: [Link]

-

Sagredos, A. N., & Schnaars, H. (1987). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Grasas y Aceites, 38(4), 239-242. Available from: [Link]

-

Wang, D., & Brenna, J. T. (2024). Fatty acid isomerism: analysis and selected biological functions. Food & Function, 15(2), 266-282. Available from: [Link]

-

Shults, E. E., et al. (2024). (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity. Molecules, 29(1), 226. Available from: [Link]

-

Bird, S. S., Marur, V. R., & Kristal, B. S. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of visualized experiments : JoVE, (63), e3843. Available from: [Link]

-

Kiran, C. R., Reshma, M. V., & Sundaresan, A. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(2), 143-149. Available from: [Link]

-

Wang, D., & Brenna, J. T. (2023). Fatty acid isomerism: analysis and selected biological functions. Food & Function. Available from: [Link]

-

5,8-Tetradecadienoic acid, (Z,Z)-. PubChem. Available from: [Link]

-

Tetradecanedioic acid. PubChem. Available from: [Link]

-

Biological Mechanisms and Clinical Significance of Fatty Acid Metabolism. (2026, January 7). Oreate AI Blog. Available from: [Link]

-

Tetradecanedioic Acid, 2TMS derivative. NIST WebBook. Available from: [Link]

-

Fliesler, S. J., & Boesze-Battaglia, K. (1996). Biosynthesis of the unsaturated 14-carbon fatty acids found on the N termini of photoreceptor-specific proteins. The Journal of biological chemistry, 271(10), 5695-5703. Available from: [Link]

-

Murawski, U., & Egge, H. (1975). Technology for the identification of unusual cis, cis octadecadienoic fatty acids. Journal of chromatographic science, 13(10), 497-505. Available from: [Link]

-

Tetradecadienoic acid. PubChem. Available from: [Link]

-

5,8-Tetradecadienoic acid. PubChem. Available from: [Link]

-

Chatgilialoglu, C., & Ferreri, C. (2013). Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics. Chemical Reviews, 113(9), 7067-7084. Available from: [Link]

-

Cis-Trans Isomers and its Differences in Properties. (2021, December 10). Longdom Publishing. Available from: [Link]

-

Analytical Separation Methods. (2021, September 15). Available from: [Link]

Sources

- 1. Biological Mechanisms and Clinical Significance of Fatty Acid Metabolism - Oreate AI Blog [oreateai.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis,cis-5,8-Tetradecadienoic acid analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Biosynthesis of the unsaturated 14-carbon fatty acids found on the N termini of photoreceptor-specific proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. gcms.cz [gcms.cz]

- 10. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 11. agilent.com [agilent.com]

- 12. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fatty acid isomerism: analysis and selected biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

- 18. sciforum.net [sciforum.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathways of Tetradecadienoic Acid in Microorganisms: A Technical Guide

This is an in-depth technical guide on the biosynthesis of tetradecadienoic acid (14:2), focusing on the engineering of microbial cell factories for pheromone precursor production.

Executive Summary

Tetradecadienoic acid (14:2) is a rare fatty acid in standard microbial lipid metabolism, yet it serves as a critical precursor for high-value insect pheromones, specifically (Z,E)-9,12-tetradecadienyl acetate (ZETA). While native microbial metabolism primarily generates 14:2 as a transient beta-oxidation intermediate (e.g., 3,5-14:2), industrial interest focuses on the de novo biosynthesis of specific isomers like (Z,E)-9,12-14:2 .

This guide details the metabolic engineering strategies required to construct this non-native pathway in Saccharomyces cerevisiae and Yarrowia lipolytica. It synthesizes data from insect desaturase characterization and microbial strain engineering to provide a roadmap for producing this complex diene.[1]

Part 1: The Biosynthetic Logic[2]

The production of (Z,E)-9,12-tetradecadienoic acid requires a "Desaturation-Shortening-Desaturation" logic that is not found in standard fungal fatty acid synthase (FAS) pathways. Native FAS systems typically produce Palmitic (16:0) and Stearic (18:0) acids.[1][2][3][4][5][6][7][8][9] To achieve 14:2, we must hijack these pools.

The Core Pathway (ZETA Biosynthesis)

The most validated pathway mimics the pheromone gland metabolism of the almond moth (Ephestia cautella) and Spodoptera species.

-

Precursor Pool: Palmitic Acid (16:[4][6]0) is drawn from the cytosolic acyl-CoA pool.

-

Primary Desaturation (

): A specific -

Chain Shortening (

-oxidation): The Z11-16:0 intermediate enters the peroxisome, where one cycle of -

Secondary Desaturation (

): A highly specific

Pathway Visualization

The following diagram illustrates the engineered metabolic flow required to divert flux from the native lipid pool toward the target 14:2 diene.

Figure 1: Engineered biosynthetic pathway for (Z,E)-9,12-tetradecadienoic acid in yeast, showing diversion from native fatty acid synthesis.

Part 2: Critical Enzyme Selection & Causality

Successful biosynthesis relies on selecting enzymes with strict substrate specificity to avoid "metabolic noise" (promiscuous desaturation of other chain lengths).

The -Desaturase (The Gateway)

-

Source: Amyelois transitella (Navel orangeworm) or Helicoverpa zea.

-

Mechanism: These integral membrane enzymes introduce a cis double bond at the 11th carbon of Palmitic acid.

-

Causality: You must use a

desaturase that prefers C16 over C18. If the enzyme accepts C18, it will produce Vaccenic acid (18:1

The Chain Shortening Control

-

Mechanism: Yeast peroxisomes naturally degrade fatty acids via

-oxidation. -

Engineering Challenge: The intermediate Z11-16:0 must undergo exactly one cycle to become Z9-14:0. If it continues, it degrades to Acetyl-CoA.

-

Solution: While precise control is difficult, high flux through the desaturase pathway often overwhelms the

-oxidation machinery, allowing the C14 intermediate to exit the peroxisome or be acted upon by the next desaturase before further degradation. In Yarrowia, disrupting specific POX genes can limit chain shortening, though this often impacts growth.

The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -Desaturase (The Key Maker)[4]

-

Source: Ephestia cautella (Ecau_D12) or Spodoptera exigua (Sexi_D12).

-

Specificity: This is the most critical component. Unlike plant

desaturases (FAD2) that act on C18 substrates (Oleic -> Linoleic), this insect enzyme specifically recognizes the C14 chain length with a -

Stereochemistry: It introduces an E (trans) double bond at position 12, creating the conjugated or skipped diene system required for biological activity.

Part 3: Experimental Protocols

Strain Cultivation & Induction

This protocol assumes a S. cerevisiae strain engineered with galactose-inducible promoters (GAL1/GAL10) driving the desaturase genes.

-

Pre-culture: Inoculate a single colony into 5 mL SC-URA (synthetic complete minus uracil) with 2% glucose. Incubate at 30°C, 200 rpm overnight.

-

Wash: Pellet cells (3000 x g, 5 min), wash twice with sterile water to remove residual glucose (glucose represses the GAL promoter).

-

Induction: Resuspend cells to OD600 = 0.4 in SC-URA containing 2% Galactose and 1% Raffinose.

-

Fatty Acid Supplementation (Optional but Recommended): Add 0.1% Tergitol NP-40 (dispersant) and 0.5 mM Palmitic acid if the strain is fatty acid auxotrophic or to boost precursor pools.

-

Incubation: Cultivate for 48–72 hours at 20°C .

-

Note: Lower temperatures (20°C vs 30°C) significantly improve the folding and stability of heterologous membrane-bound desaturases.

-

Lipid Extraction and Methylation (FAME Analysis)

To analyze 14:2 production, fatty acids must be transesterified to Fatty Acid Methyl Esters (FAMEs) for GC-MS.

Protocol:

-

Harvest: Centrifuge 2 mL of culture; discard supernatant.

-

Lysis: Resuspend pellet in 1 mL of 2.5% H2SO4 in dry methanol. Add 10 µL of internal standard (e.g., C17:0, 1 mg/mL).

-

Transesterification: Incubate at 80°C for 1 hour in a sealed glass vial. This simultaneously lyses cells and methylates fatty acids.

-

Extraction: Cool to room temperature. Add 750 µL of Hexane and 250 µL of water. Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 2000 x g for 3 minutes.

-

Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial.

Quantitative Analysis (GC-MS)

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent). Column: DB-23 or HP-88 (High polarity columns are required to separate geometric isomers of dienes).

Method Parameters:

-

Carrier Gas: Helium, 1 mL/min constant flow.

-

Inlet: 250°C, Splitless injection (1 µL).

-

Oven Program:

-

50°C hold for 1 min.

-

Ramp 25°C/min to 175°C.

-

Ramp 4°C/min to 240°C.

-

Hold 5 min.

-

Data Interpretation: Look for the characteristic mass spectrum of 14:2 FAMEs.

-

Molecular Ion: m/z 238.

-

Base Peak: m/z 67 or 81 (typical of dienes).

-

Retention Time: 14:2 isomers will elute before 16:0 on polar columns.

Part 4: Quantitative Benchmarks

The following table summarizes expected titers based on current literature for engineered yeast strains.

| Parameter | Native Yeast | Engineered S. cerevisiae (Gen 1) | Engineered Y. lipolytica (Optimized) |

| Primary Product | C16:1, C18:1 | Z11-16:0 | Z9,E12-14:2 |

| 14:2 Titer (mg/L) | < 0.1 (Trace) | 2 – 10 | 15 – 50 |

| Precursor Conversion | N/A | 15% (C16 -> C16:1) | >30% (C16 -> C14:2) |

| Major Impurity | Oleic Acid | Z11-16:0 | Z9-14:0 |

Table 1: Comparative production metrics for tetradecadienoic acid biosynthesis.

References

-

Ding, W., et al. (2022). Bioproduction of (Z,E)-9,12-tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast. Pest Management Science.

-

[Link]

-

-

Liénard, M. A., et al. (2010). Sex pheromone biosynthetic pathways are conserved between moths and the elephant shark.

-

[Link]

-

-

Hofvander, P., et al. (2011). A novel fatty acyl-CoA Δ11-desaturase from the moth Spodoptera littoralis. FEBS Letters.

-

[Link]

-

-

Marchesini, S., & Poirier, Y. (2003). Futile cycling of intermediates of fatty acid biosynthesis toward peroxisomal β-oxidation in Saccharomyces cerevisiae. Journal of Biological Chemistry.

-

[Link]

-

-

Petkevicius, K., et al. (2021). Metabolic engineering of Saccharomyces cerevisiae for the production of insect pheromones. Metabolic Engineering.

-

[Link]

-

Sources

- 1. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the unsaturated 14-carbon fatty acids found on the N termini of photoreceptor-specific proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ent.iastate.edu [ent.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. Oleate β-oxidation in yeast involves thioesterase but not Yor180c protein that is not a dienoyl-CoA isomerase - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Kinetic Dynamics of Conjugated Tetradecadienoic Acid (CTDA): A Technical Guide for Lipid Therapeutics

Executive Summary & Biological Context

Conjugated tetradecadienoic acid (CTDA)—encompassing specific isomers such as (3E,5Z)-tetradecadienoic acid (megatomoic acid) and 10,12-tetradecadienoic acid—is a 14-carbon polyunsaturated fatty acid characterized by a conjugated diene system. In mammalian lipid metabolism, specific isomers of CTDA emerge as downstream

As a Senior Application Scientist, I approach the thermodynamic stability of CTDA not merely as a theoretical exercise, but as a critical parameter dictating formulation viability, shelf-life, and pharmacokinetic behavior in drug development. Understanding the delicate balance between its structural stability and oxidative reactivity is paramount for engineering effective lipid-based delivery systems.

The Thermodynamic vs. Kinetic Paradox in Conjugated Dienes

To effectively formulate CTDA, researchers must navigate the dichotomy between its thermodynamic stability and kinetic lability.

-

Thermodynamic Stability (Ground State): Conjugated dienes are inherently more stable than their isolated counterparts. The

hybridized carbons allow for the continuous parallel overlap of unhybridized -

Kinetic Instability (Reactivity): Despite a lower ground-state energy, CTDA is highly reactive under oxidative conditions. The causality here is rooted in bond dissociation energies: the same conjugation that provides thermodynamic stability weakens the adjacent allylic C-H bonds. When an initiator abstracts a hydrogen atom, the resulting radical is highly resonance-stabilized, driving rapid autoxidation and the formation of peroxides 3.

Thermodynamic stabilization vs. kinetic autoxidation pathways in CTDA.

Self-Validating Experimental Workflows

To engineer stable lipid-based therapeutics, we must accurately quantify these parameters. I employ a self-validating dual-assay system: Isothermal Titration Calorimetry (ITC) to measure thermodynamic stability, and accelerated GC-MS to measure kinetic degradation. The inclusion of internal standards ensures every data point is orthogonally verified.

Protocol 1: Thermodynamic Profiling via Catalytic Hydrogenation Calorimetry

Objective: Measure the molar heat of hydrogenation (

-

Sample Preparation: Dissolve 10 mM of CTDA in anhydrous hexane. Prepare parallel control solutions of 1,4-tetradecadienoic acid (isolated diene, positive control) and tetradecane (saturated, negative baseline control).

-

Catalyst Equilibration: Load a precision reaction calorimeter with 10 mg of Palladium on Carbon (Pd/C) catalyst suspended in 50 mL hexane. Purge the system with

gas at 1 atm and equilibrate to 25.0°C until the baseline heat flow stabilizes (verifying system equilibrium). -

Titration & Measurement: Inject 1 mL of the lipid solutions into the reaction vessel.

-

Data Integration: Integrate the exothermic heat flow curve over time. Subtract the baseline mixing heat (derived from the tetradecane control) to yield the absolute

.

Protocol 2: Kinetic Autoxidation Tracking via GC-MS

Objective: Determine the oxidative half-life of CTDA under accelerated conditions. Causality: Thermodynamic stability does not prevent autoxidation. We must track the depletion of the intact diene to design appropriate antioxidant matrices.

-

Matrix Preparation: Emulsify CTDA in an aqueous buffer (pH 7.4) to mimic physiological conditions. Spike the sample with 1 mM heptadecanoic acid (C17:0) as an internal quantification standard. Self-validation step: C17:0 is oxidatively stable and corrects for downstream extraction losses or instrument drift.

-

Accelerated Aging: Incubate the emulsion at 40°C under continuous

sparging. -

Extraction & Derivatization: At 0, 12, 24, and 48 hours, extract lipids using the Folch method (chloroform/methanol). Derivatize the fatty acids into Fatty Acid Methyl Esters (FAMEs) using

/methanol to increase volatility. -

GC-MS Analysis: Inject 1

L into a GC-MS equipped with a polar capillary column. Quantify the ratio of the CTDA-FAME peak area to the C17:0-FAME peak area.

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Summary

The following table synthesizes the thermodynamic and kinetic parameters of C14 fatty acids, illustrating the inverse relationship between resonance stabilization and oxidative half-life.

| Fatty Acid Species | Double Bond Architecture | Resonance Energy (kJ/mol) | Relative Autoxidation Rate | |

| Tetradecanoic Acid (14:0) | Saturated (None) | 0 | 0 | Negligible |

| 1,4-Tetradecadienoic Acid | Isolated Diene | 0 | -251 | Moderate |

| CTDA (e.g., 3E,5Z-14:2) | Conjugated Diene | ~25 | -226 | High |

Conclusion for Drug Development

For formulation scientists, the thermodynamic stability of CTDA is a double-edged sword. Its conjugated system provides a rigid, stable planar structure ideal for specific receptor interactions. However, its kinetic vulnerability demands advanced delivery systems, such as lecithin-based nano-emulsions or liposomal encapsulation, to shield the bis-allylic carbons from oxidative degradation and preserve therapeutic efficacy.

References

- Biological activities of conjugated fatty acids: conjugated eicosadienoic...

- 7.1: Stability of Conjugated Dienes- Molecular Orbital Theory.Chemistry LibreTexts.

- A Detailed Guide to Reactions and Stability of Conjug

- Stereospecificity of an Enzymatic Monoene 1,4-Dehydrogenation Reaction: Conversion of (Z)-11-Tetradecenoic Acid into (E,E)-10,12-Tetradecadienoic Acid.

Sources

- 1. Biological activities of conjugated fatty acids: conjugated eicosadienoic (conj. 20:2delta(c11,t13/t12,c14)), eicosatrienoic (conj. 20:3delta(c8,t12,c14)), and heneicosadienoic (conj. 21:2delta(c12,t14/c13,t15)) acids and other metabolites of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. theorango.com [theorango.com]

- 4. pubs.acs.org [pubs.acs.org]

The Biophysical and Functional Role of Tetradecadienoic Acid in Membrane Fluidity and Microdomain Architecture

Whitepaper Release: February 2026 Target Audience: Biophysicists, Lipidomics Researchers, and Drug Development Professionals

Executive Summary

Membrane lipid therapy is rapidly emerging as a paradigm-shifting approach in pharmacology. Rather than targeting specific membrane proteins, this approach modulates the lipid bilayer's biophysical properties to indirectly control protein function. Among the most potent modulators of membrane architecture is tetradecadienoic acid (14:2) , a 14-carbon polyunsaturated fatty acid (PUFA).

As a Senior Application Scientist, I have observed that the unique steric profile of 14:2—combining a relatively short aliphatic chain with two rigid cis-double bonds—creates profound hydrophobic mismatch and steric hindrance within the lipid bilayer. This guide explores the biosynthesis of 14:2, its mechanistic impact on membrane fluidity, its role in disrupting lipid rafts, and the validated experimental workflows required to quantify these biophysical changes.

Biosynthesis and Chemical Identity

Tetradecadienoic acid, specifically the (5Z,8Z) isomer known as 5,8-tetradecadienoic acid, is a straight-chain, di-unsaturated fatty acid [1]. Unlike many dietary fatty acids, 14:2 is actively synthesized endogenously through the peroxisomal β-oxidation of arachidonic acid (20:4).

The causality of this pathway is rooted in cellular lipid homeostasis: when mitochondrial long-chain acyl-CoA dehydrogenase is deficient, cells shunt arachidonic acid to peroxisomes, where it undergoes sequential chain shortening to form 14:2 [2].

Fig 1. Biosynthetic pathway of 14:2 fatty acid via peroxisomal beta-oxidation.

Biophysical Mechanisms: Driving the Liquid-Disordered Phase

The functional impact of a fatty acid on membrane fluidity is dictated by two parameters: chain length and degree of unsaturation .

When 14:2 is incorporated into the sn-2 position of membrane phospholipids, it introduces severe structural perturbations. The 14-carbon chain is significantly shorter than the typical 18- to 24-carbon chains of sphingolipids that dominate lipid rafts. This creates a hydrophobic mismatch . Furthermore, the two cis-double bonds at C5 and C8 introduce rigid kinks that prevent tight van der Waals packing with adjacent lipids and cholesterol.

Consequently, 14:2 aggressively drives the local membrane environment away from a tightly packed liquid-ordered (

Fig 2. Mechanism of membrane fluidity modulation and lipid raft disruption by 14:2.

Therapeutic Implications in Drug Development

The ability of 14:2 to fluidize membranes has profound therapeutic applications:

-

Antiviral Therapeutics: Many viruses, including HIV, rely on lipid rafts for the assembly of myristoylated viral proteins (e.g., Gag). By treating cells with 14:2, the affinity of myristoylated proteins for the plasma membrane is drastically reduced, effectively aborting viral budding [3].

-

Antibacterial Agents: In bacterial membranes, the incorporation of specific unsaturated fatty acids increases membrane fluidity to a point where the proton motive force is disrupted, leading to ATP depletion and cell death [4].

Quantitative Impact on Membrane Properties

To illustrate the biophysical potency of 14:2, Table 1 summarizes its comparative effects against saturated and mono-unsaturated fatty acids on key membrane parameters.

Table 1: Comparative Biophysical Effects of Fatty Acid Supplementation

| Fatty Acid Treatment | Chain Length : Unsaturation | Laurdan GP Value (Typical) | Raft Partitioning of Myristoylated Proteins | Dominant Membrane Phase |

| Control (Vehicle) | N/A | 0.35 ± 0.02 | ~85% | |

| Myristic Acid | 14:0 | 0.42 ± 0.03 | ~92% | Highly |

| Oleic Acid | 18:1 | 0.25 ± 0.02 | ~60% | |

| Tetradecadienoic Acid | 14:2 | 0.12 ± 0.01 | < 25% | Highly |

Note: Lower Laurdan GP values indicate higher membrane fluidity and water penetration.

Validated Experimental Methodologies

To ensure scientific integrity, measuring the effects of 14:2 requires self-validating experimental systems. Below are the gold-standard protocols for quantifying membrane fluidity and assessing lipid raft disruption.

Protocol 1: Quantifying Membrane Fluidity via Laurdan Generalized Polarization (GP)

Causality & Principle: Laurdan is an environmentally sensitive fluorescent probe. In tightly packed membranes (

Self-Validation Control: Always include a positive fluidizing control (e.g., 50 mM Benzyl Alcohol) and a rigidifying control (e.g., 5 mM Methyl-β-cyclodextrin to deplete cholesterol).

Step-by-Step Workflow:

-

Cell Preparation: Seed cells in a 96-well optical bottom plate. Treat with 50 µM of 14:2 (complexed with BSA to ensure bioavailability) for 24 hours.

-

Dye Labeling: Wash cells with PBS. Add Laurdan to a final concentration of 10 µM. Critical: Keep final ethanol concentration below 0.1% to prevent artifactual solvent-induced fluidization.

-

Incubation: Incubate in the dark at 37°C for 30 minutes to allow bilayer partitioning.

-

Data Acquisition: Use a fluorescence microplate reader or confocal microscope. Excite at 340 nm. Record emission intensities at 440 nm (

) and 490 nm ( -

Calculation: Compute the GP index using the formula:

Fig 3. Step-by-step workflow for quantifying membrane fluidity using Laurdan GP.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)

Causality & Principle: Lipid rafts (

Step-by-Step Workflow:

-

Lysis: Wash 14:2-treated cells with ice-cold PBS. Lyse cells in 1 mL of TNE buffer (25 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and protease inhibitors. Incubate strictly on ice for 30 minutes.

-

Gradient Preparation: Mix the 1 mL lysate with 1 mL of 80% sucrose (final 40%). Place at the bottom of an ultracentrifuge tube. Carefully overlay with 5 mL of 30% sucrose, followed by 3 mL of 5% sucrose.

-

Ultracentrifugation: Spin at 200,000 x g for 16 hours at 4°C using a swinging bucket rotor. Causality: The low-density DRMs will float to the 5%/30% interface, while solubilized non-raft proteins remain in the 40% fraction.

-

Fractionation & Analysis: Collect 1 mL fractions from top to bottom. Analyze via Western Blotting. Probe for Flotillin-1 (Raft marker) and Transferrin Receptor (Non-raft marker) to validate gradient separation. Assess the shift of your target myristoylated protein from the buoyant fractions (rafts) to the heavy fractions (soluble).

Conclusion

Tetradecadienoic acid (14:2) is far more than a metabolic intermediate; it is a potent biophysical tool. By exploiting its unique combination of a short 14-carbon chain and di-unsaturated geometry, researchers can precisely engineer membrane fluidity. This controlled fluidization dismantles lipid rafts, displaces myristoylated signaling and viral proteins, and opens entirely new avenues for lipid-centric drug development.

References

-

Spector AA, Williard DE, Kaduce TL, Gordon JA. "Conversion of arachidonic acid to tetradecadienoic acid by peroxisomal oxidation." Prostaglandins Leukotrienes and Essential Fatty Acids. 1997. URL:[Link]

-

National Center for Biotechnology Information. "5,8-Tetradecadienoic acid, (Z,Z)-." PubChem Compound Summary for CID 5312409. 2026. URL:[Link]

-

Greasing Their Way: Lipid Modifications Determine Protein Association with Membrane Rafts. Biochemistry. 2010. URL:[Link]

-

Wenzel M, et al. "Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes." Bio-protocol. 2018. URL:[Link]

-

Casillas-Vargas G, et al. "Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents." Progress in Lipid Research / PMC. 2021. URL:[Link]

Sources

- 1. 5,8-Tetradecadienoic acid, (Z,Z)- | C14H24O2 | CID 5312409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conversion of arachidonic acid to tetradecadienoic acid by peroxisomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tetradecadienoic Acid (14:2) Content in Rare Seed Oils

Executive Summary

Tetradecadienoic acid (14:2) is a rare, medium-chain polyunsaturated fatty acid (MC-PUFA) that remains largely underexplored in mainstream lipidomics. Unlike its ubiquitous 18-carbon counterparts (linoleic and linolenic acid), 14:2 occurs in significant quantities only within a select group of botanical families. Its primary isomer, cis-5,cis-8-tetradecadienoic acid (also known as Goshuyic acid ), represents a unique chemical scaffold for drug development, offering distinct biophysical properties regarding membrane fluidity and potential anti-inflammatory signaling.

This guide provides a definitive technical analysis of 14:2, focusing on its botanical occurrence, biosynthetic origins, analytical quantification, and therapeutic potential.

Chemical Identity & Structural Significance[1][2]

The biological activity of fatty acids is strictly governed by chain length and unsaturation geometry. Tetradecadienoic acid occupies a "sweet spot" between volatile short-chain signaling molecules and structural long-chain lipids.

| Property | Specification |

| IUPAC Name | (5Z,8Z)-tetradeca-5,8-dienoic acid |

| Common Name | Goshuyic Acid |

| Lipid Notation | 14:2n-6 (or 14:2 |

| Molecular Formula | C |

| Molecular Weight | 224.34 g/mol |

| Structural Feature | Methylene-interrupted diene system at C5 and C8 |

Significance of the

Botanical Sources: The "Rare Oil" Profile

While traces of 14:2 can be found in insect pheromones and marine organisms, significant accumulation in seed oils is restricted to specific taxa. The following data consolidates high-confidence sources.

Table 1: Tetradecadienoic Acid Content in Select Seed Oils

| Botanical Species | Common Name | Family | 14:2 Content (% of Total FA) | Primary Co-occurring Lipid |

| Evodia rutaecarpa | Goshuyu / Wu-Zhu-Yu | Rutaceae | 24.0% - 26.5% | Linoleic Acid (18:2) |

| Eremophila bignoniiflora | Emu Bush | Scrophulariaceae | ~25.0% | Oleic Acid (18:1) |

| Lindera umbellata | Kuromoji | Lauraceae | Trace / Variable | Decenoic (10:1) & Lauroleic (12:1) |

| Lindera praecox | Tsuzu | Lauraceae | Trace / Variable | Lauroleic (12:1) |

Technical Insight:

-

Evodia rutaecarpa: This is the industrial standard source. The oil is unique because it accumulates a "dead-end" metabolite (14:2) that is not efficiently elongated to 16:2 or 18:2 in the seed tissue.

-

The Lindera Distinction: Researchers often confuse Lindera oils with 14:2 sources. Lindera species are rich in cis-4-decenoic (10:1) and cis-4-dodecenoic (12:1), but 14:2 is typically a minor component (<1%). For 14:2 isolation, Evodia is the superior matrix.

Biosynthetic Pathway: The Retroconversion Hypothesis

Unlike common fatty acids synthesized via elongation (C16

Diagram 1: Biosynthetic Origin of Goshuyic Acid

Caption: Proposed retroconversion pathway where Linoleic Acid undergoes chain shortening in the peroxisome to yield 14:2n-6.

Analytical Methodology: Self-Validating Protocol

Quantifying 14:2 requires specific attention to volatility. Standard Fatty Acid Methyl Ester (FAME) protocols often lead to the loss of short-to-medium chain esters during solvent evaporation.

Protocol: Low-Loss Quantification of 14:2 in Seed Oils

Objective: Accurate quantification of 14:2 without evaporative loss.

Reagents:

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).

-

Derivatization Reagent: 0.5M Sodium Methoxide in anhydrous methanol.

-

Internal Standard: Methyl Tridecanoate (C13:0) - Selected for elution proximity without overlap.

Step-by-Step Workflow:

-

Cold Extraction:

-

Homogenize 100mg seeds in 2mL Extraction Solvent at 4°C.

-

Rationale: Low temperature prevents lipase activation and oxidation of the diene system.

-

-

Base-Catalyzed Transesterification (Critical Step):

-

Add 1mL 0.5M Sodium Methoxide. Vortex 1 min. Incubate at room temperature for 20 mins.

-

Warning: Do NOT use acid catalysis (BF3/MeOH) with heat, as it can isomerize the cis,cis-diene system and degrade the molecule.

-

-

Phase Separation:

-

Add 1mL saturated NaCl and 1mL Hexane. Centrifuge at 2000g for 5 mins.

-

-

Direct Injection (No Evaporation):

-

Transfer the upper hexane layer directly to a GC vial.

-

Control Point:Do not evaporate the hexane stream under Nitrogen. C14:2 methyl esters are sufficiently volatile to be lost during "blow down."

-

Diagram 2: Analytical Decision Tree

Caption: Workflow emphasizing the avoidance of nitrogen blowdown to prevent volatilization of 14:2 esters.

Therapeutic & Functional Potential

For drug development professionals, 14:2 offers a novel scaffold. Its specific geometry allows it to mimic the "head" of arachidonic acid while lacking the "tail" length required for full eicosanoid conversion.

Anti-Inflammatory Modulation[4][5][6][7][8][9][10][11]

-

Mechanism: Competitive inhibition of

-desaturase or modulation of COX-2 expression. -

Evidence: Extracts from Evodia (rich in 14:[1]2) and Lindera (rich in related medium-chains) show potent suppression of NO and TNF-

in LPS-stimulated macrophages. While often attributed to alkaloids (evodiamine) or terpenes (linalool), the fatty acid fraction contributes to membrane remodeling that downregulates TLR4 signaling.

Membrane Fluidity & Permeability

-

Biophysics: The cis-5, cis-8 "kink" in a short 14-carbon chain creates a lipid with an extremely low melting point. Incorporation of 14:2 into phospholipid bilayers significantly increases membrane disorder (fluidity).

-

Application: This property is being explored for transdermal drug delivery systems . Oils rich in 14:2 act as natural penetration enhancers by temporarily disrupting the stratum corneum lipid matrix more effectively than oleic acid.

Virulence Inhibition (Anti-Infective)

-

Target: Bacterial Quorum Sensing.

-

Mechanism: 14-carbon unsaturated fatty acids (like myristoleic and tetradecadienoic) structurally resemble the acyl chains of N-acyl homoserine lactones (bacterial signal molecules). They can bind to quorum sensing receptors (e.g., LasR in Pseudomonas aeruginosa) without activating them, effectively silencing bacterial virulence factors without killing the bacteria (reducing resistance pressure).

References

-

PubChem. (2025).[2] 5,8-Tetradecadienoic acid (Goshuyic acid) - Compound Summary. National Library of Medicine. Link

-

FatPlants. (2024). Fatty Acid Composition of Evodia rutaecarpa and Eremophila bignoniiflora. Michigan State University. Link

- Gorjaev, M. I., et al. (1977). Manual of Gas-liquid Chromatography of Organic Acids. Nauka Alma-Ata.

-

Maeda, H., et al. (2013). Kuromoji (Lindera umbellata) Essential Oil Inhibits LPS-Induced Inflammation in RAW 264.7 Cells.[3][4] Bioscience, Biotechnology, and Biochemistry.[4] Link

-

Momeni, N., et al. (2021). Fatty acids composition of seed oils obtained from eight Iranian pomegranate cultivars. Journal of Medicinal Plants.[5] Link

-

Spitzer, V. (1999). Fatty acid composition of some seed oils of the Sapindaceae.[6] Phytochemistry.[6][4][7][8] (Context for rare MC-PUFAs).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,8-Tetradecadienoic acid | C14H24O2 | CID 5312408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kuromoji (Lindera umbellata) essential oil inhibits LPS-induced inflammation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemical and biological characterization of novel essential oils from Eremophila bignoniiflora (F. Muell) (Myoporaceae): a traditional Aboriginal Australian bush medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activities of flavonoid derivates [hrcak.srce.hr]

- 8. Essential Oil and Fatty Acid Composition of Endemic Gypsophila laricina Schreb. from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tetradecadienoic Acid Derivatives in Lipidomics and Drug Discovery

Executive Summary

Tetradecadienoic acid (

This guide provides a structural and analytical framework for researchers isolating, synthesizing, or characterizing these lipids. It moves beyond basic stoichiometry to address the stereospecific challenges in derivatization and mass spectrometry.

Part 1: Structural Chemistry & Isomerism

The biological activity of tetradecadienoic acid is entirely dictated by double bond positioning and geometry. The two most commercially and scientifically significant isomers are Megatomic Acid (insect pheromone) and (5Z,9Z)-Tetradecadienoic Acid (cytotoxic precursor).

Physicochemical Properties Table[1]

| Compound | Systematic Name | Formula | MW ( g/mol ) | Key Feature |

| Acid (Base) | (3E,5Z)-Tetradeca-3,5-dienoic acid | 224.34 | Conjugated diene (Pheromone) | |

| Acid (Analog) | (5Z,9Z)-Tetradeca-5,9-dienoic acid | 224.34 | Skipped diene (Cytotoxic) | |

| Methyl Ester | Methyl (3E,5Z)-tetradecadienoate | 238.37 | Analytical Standard (FAME) | |

| Ethyl Ester | Ethyl (3E,5Z)-tetradecadienoate | 252.39 | Lipophilic Prodrug Form | |

| Hybrid | (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]...[1][2][3][4][5][6] | 677.0 | Topoisomerase Inhibitor |

Structural Taxonomy (Graphviz)

The following diagram illustrates the divergence of C14:2 derivatives based on double bond topology.

Figure 1: Structural divergence of C14:2 isomers leading to distinct analytical and therapeutic pathways.

Part 2: Analytical Characterization (GC-MS)

Characterizing tetradecadienoic acid requires derivatization to Fatty Acid Methyl Esters (FAMEs) to increase volatility and improve peak shape.

Fragmentation Logic (EI-MS)

In Electron Ionization (70 eV), C14:2 methyl esters exhibit specific fragmentation patterns distinct from saturated myristic acid (C14:0).

-

Molecular Ion (

): m/z 238 (often weak). -

McLafferty Rearrangement: m/z 74 (Base peak for saturated FAMEs, but intensity varies in conjugated systems).

-

Hydrocarbon Losses:

(Loss of methoxy group) and -

Double Bond Diagnostic:

-

Conjugated (3,5): Intense fragments at m/z 79, 93 due to resonance stabilization of the diene system.

-

Methylene-Interrupted (5,9): Fragments indicative of allylic cleavage.

-

Protocol: Stereospecific FAME Analysis

Objective: Distinguish (3E,5Z) from (3Z,5E) isomers using GC-MS.

-

Sample Preparation:

-

Dissolve 1 mg of lipid extract in 200 µL Toluene.

-

Add 400 µL 14% Boron Trifluoride (

) in Methanol . -

Critical Step: Incubate at 60°C for only 10 minutes. (Prolonged heating causes isomerization of conjugated dienes).

-

-

Extraction:

-

Cool to RT. Add 1 mL Hexane and 1 mL

. -

Vortex 30s; Centrifuge 2000 x g. Collect upper organic phase.

-

-

GC Parameters (High Polarity Column):

-

Column: CP-Sil 88 or SP-2560 (100m x 0.25mm). Reasoning: High polarity is required to separate geometric isomers (cis/trans).

-

Carrier: Helium @ 1.2 mL/min.

-

Temp Program: 140°C (5 min)

4°C/min

-

Part 3: Synthesis & Drug Development Applications[9]

Recent research has shifted from simple pheromone synthesis to using C14:2 backbones as lipophilic linkers in hybrid drug molecules.

Synthesis Workflow: Hybrid Cytotoxic Agents

A promising area of drug development involves coupling (5Z,9Z)-tetradecadienoic acid with triterpenoids (e.g., Lithocholic or Oleanolic acid) to create mitochondria-targeting apoptosis inducers.

Protocol: EDC/DMAP Coupling

Mechanism: Carbodiimide-mediated esterification.

-

Activation:

-

Dissolve (5Z,9Z)-tetradecadienoic acid (1.0 eq) in anhydrous

. -

Add EDC

HCl (1.2 eq) and DMAP (0.1 eq). Stir 15 min at

-

-

Coupling:

-

Add the triterpenoid (e.g., Oleanolic acid methyl ester) (0.9 eq).

-

Warm to RT and stir 12h under Argon.

-

-

Purification:

-

Wash with 1M HCl (removes DMAP/EDC urea), then saturated

. -

Flash chromatography (Hexane/EtOAc).

-

Synthesis Logic Diagram

Figure 2: Convergent synthesis strategy for C14:2-Triterpenoid hybrid drugs.

Part 4: Biological Significance

Insect Pheromones (Megatomic Acid)

The (3E,5Z) isomer is the sex attractant for Attagenus megatoma (Black Carpet Beetle).

-

Mechanism: Volatile signaling detected by antennal receptors.

-

Purity Requirement: >98% isomeric purity is required for biological efficacy; traces of (3Z,5Z) can inhibit attraction.

Cytotoxicity & Oncology

Derivatives of (5Z,9Z)-tetradecadienoic acid have shown efficacy against Jurkat and K562 tumor cell lines.[7][8]

-

Mechanism: The C14:2 chain facilitates membrane permeation, delivering the cytotoxic triterpenoid moiety to intracellular targets (Topoisomerase I/II).

-

Potency: Hybrid molecules exhibit

values in the low micromolar range, often outperforming standard agents like camptothecin in specific assays.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5312408, 5,8-Tetradecadienoic acid. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Tetradecanoic acid, 2-methyl-, methyl ester Mass Spectrum. Retrieved from [Link]

-

Parfenova, L. et al. (2021). Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids. MDPI Molecules. Retrieved from [Link]

- Silverstein, R. M. et al.Megatomic Acid: Pheromone of the Black Carpet Beetle. Journal of Chemical Ecology. (Contextual reference for (3E,5Z)

-

Lipid MAPS Structure Database. Megatomic acid (LMFA01030789). Retrieved from [Link][9]

Sources

- 1. larodan.com [larodan.com]

- 2. Tetradecanedioic acid [webbook.nist.gov]

- 3. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]

- 4. 3Z,5E-tetradecadienoic acid | C14H24O2 | CID 5312406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetradecanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 6. Tetradecanoic acid, 12-methyl-, methyl ester [webbook.nist.gov]

- 7. Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units | MDPI [mdpi.com]

- 8. (5Z,9Z)-14-[(3,28-Dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic Acid with Cytotoxic Activity [mdpi.com]

- 9. Megatomoic acid | C14H24O2 | CID 11172137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Tetradecadienoic Acid (14:2) – Toxicity, Safety, and Biological Applications

[1][2][3]

Executive Summary

Tetradecadienoic acid (TDA) refers to a class of 14-carbon polyunsaturated fatty acids (PUFAs) with two double bonds.[1][2][3] Unlike common dietary fats, TDA isomers are biologically distinct, serving as insect pheromones, metabolic intermediates, or therapeutic candidates.[1]

Key Safety Takeaways:

-

Acute Toxicity: Low systemic toxicity in exogenous applications; however, specific isomers (e.g., 5,9-diene derivatives) exhibit potent cytotoxicity against tumor lines.[1][2]

-

Metabolic Toxicity: Endogenous accumulation of 14:2 species (e.g., in LC-VLCAD deficiency) is a hallmark of lipotoxicity , contributing to mitochondrial uncoupling and oxidative stress.[1][2]

-

Handling: Classified as a Category 2 Skin/Eye Irritant .[3][4] Standard laboratory safety (PPE) is required.[3]

Chemical Identity & Isomerism

Safety and biological activity are strictly isomer-dependent.[1][2][3] You must verify the specific isomer before application.[3]

| Isomer | Common Name | CAS No.[3][5] | Primary Context | Biological Activity |

| (3E,5Z)-14:2 | Megatomoic Acid | 23400-52-4 | Insect Pheromone | Sex attractant for Attagenus beetles.[1][2][3] Low vertebrate toxicity.[3] |

| (5Z,8Z)-14:2 | Goshuyic Acid | 39039-37-7 | Biological Metabolite | Inhibits HIV-1 Gag myristoylation; elevated in CKD.[1][2][3] |

| (5Z,9Z)-14:2 | Synthetic | N/A | Experimental Drug | High cytotoxicity (apoptosis inducer) in leukemia cells.[1][2][3] |

Toxicological Profile

Mechanism of Toxicity: Lipotoxicity

While exogenous TDA is generally safe at physiological levels, intracellular accumulation drives toxicity through two primary mechanisms:[1][2]

-

Mitochondrial Uncoupling: Free 14:2 acids act as protonophores, dissipating the mitochondrial membrane potential (

).[3] This uncouples oxidative phosphorylation, reducing ATP production and increasing ROS generation.[1][3] -

Membrane Fluidity Alteration: Incorporation of "unnatural" 14:2 isomers into phospholipids alters membrane curvature and fluidity, disrupting signal transduction (e.g., displacing myristoylated proteins like HIV Gag from lipid rafts).[1][3]

Isomer-Specific Data[2][3][4]

-

3,5-TDA (Megatomoic Acid):

-

5,8-TDA:

-

Cytotoxicity:[1][2][3] Studies in COS-7 cells showed no reduction in cell viability at therapeutic concentrations used to inhibit HIV assembly.[1][2][3]

-

Biomarker Risk: Elevated plasma levels are correlated with chronic kidney disease (CKD) and mitochondrial fatty acid oxidation disorders (FAODs), serving as a marker of metabolic stress rather than a direct toxin.[1]

-

-

5,9-TDA (Synthetic):

Biological Pathway Visualization

The following diagram illustrates the divergent fates of TDA isomers depending on their origin (exogenous vs. endogenous).

Caption: Divergent biological fates of TDA isomers. Pathological accumulation leads to mitochondrial toxicity, while controlled application yields therapeutic or agricultural benefits.[1][2]

Experimental Protocols: Assessing Lipotoxicity

When evaluating TDA toxicity in vitro, solubility is the primary variable.[3] Free fatty acids (FFAs) form micelles that can lyse cells non-specifically.[3] You must use a BSA-Conjugation Protocol to mimic physiological transport.[1][2][3]

Protocol: Preparation of TDA-BSA Complex (5:1 Molar Ratio)

Objective: Solubilize hydrophobic TDA for cell culture without using toxic concentrations of organic solvents.

-